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molecular formula C8H14N2 B8411697 2-Allylmethylamino-2-methylpropionitrile

2-Allylmethylamino-2-methylpropionitrile

Cat. No. B8411697
M. Wt: 138.21 g/mol
InChI Key: RHEIAOBUYJLGPD-UHFFFAOYSA-N
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Patent
US03975443

Procedure details

2-Allylmethylamino-2-methylpropionitrile (1.3 g.,) in benzene (20 ml., dry) was added dropwise to a stirred solution of sodium dihydro-bis[2-methoxy-ethoxy]aluminate (6.7 g.,) in benzene (30 ml., dry) under an atmosphere of nitrogen and stirred overnight. The excess reducing agent was decomposed by the dropwise addition of water. The phases were separated, the organic phase was washed with water, the aqueous phase was washed with benzene and the combined organic extract was dried (MgSO4) and the solvent was removed in vacuo to give a pale yellow liquid (1.8 g.). Distillation at 80°-90°/15 mm. gave 2-allylmethylamino-2-methylpropylamine as a colourless liquid (0.8 g., 60%).
Quantity
1.3 g
Type
reactant
Reaction Step One
[Compound]
Name
sodium dihydro-bis[2-methoxy-ethoxy]aluminate
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([CH2:4][NH:5][C:6]([CH3:10])([CH3:9])[C:7]#[N:8])[CH:2]=[CH2:3].O>C1C=CC=CC=1>[CH2:1]([CH2:4][NH:5][C:6]([CH3:10])([CH3:9])[CH2:7][NH2:8])[CH:2]=[CH2:3]

Inputs

Step One
Name
Quantity
1.3 g
Type
reactant
Smiles
C(C=C)CNC(C#N)(C)C
Name
sodium dihydro-bis[2-methoxy-ethoxy]aluminate
Quantity
6.7 g
Type
reactant
Smiles
Name
Quantity
20 mL
Type
solvent
Smiles
C1=CC=CC=C1
Name
Quantity
30 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The phases were separated
WASH
Type
WASH
Details
the organic phase was washed with water
WASH
Type
WASH
Details
the aqueous phase was washed with benzene
EXTRACTION
Type
EXTRACTION
Details
the combined organic extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
to give a pale yellow liquid (1.8 g.)
DISTILLATION
Type
DISTILLATION
Details
Distillation at 80°-90°/15 mm

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C(C=C)CNC(CN)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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